![molecular formula C24H25N5O2 B2402299 2-(4-异丙基-7-氧代-1-(邻甲苯基)-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-甲基-N-苯基乙酰胺 CAS No. 946253-76-5](/img/structure/B2402299.png)
2-(4-异丙基-7-氧代-1-(邻甲苯基)-1H-吡唑并[3,4-d]哒嗪-6(7H)-基)-N-甲基-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌特性
该化合物由于其独特的化学结构,展现出有希望的抗癌潜力。研究人员调查了其对癌细胞系的影响,尤其是那些对传统化疗有抗性的细胞系。初步研究表明,它可能干扰细胞增殖,诱导凋亡(程序性细胞死亡)并抑制肿瘤生长。 需要进一步研究以探索其作用机制和潜在的临床应用 .
抗炎活性
该化合物中的吡唑并[3,4-d]哒嗪酮骨架与抗炎特性有关。它可能通过靶向特定酶或受体来调节炎症途径。研究人员探索了其在炎症动物模型中的作用,例如关节炎和结肠炎。 了解其分子相互作用可能导致新型抗炎药物的开发 .
神经保护作用
鉴于其结构与某些神经保护剂相似,研究重点在于其在神经退行性疾病中的潜力。临床前研究表明,它可能增强神经元存活,减少氧化应激并减轻神经炎症。 研究人员正在探索其在阿尔茨海默病、帕金森病和中风模型中的有效性 .
心血管应用
该化合物的氧杂六环体系可能影响心血管功能。研究人员研究了其对血压调节、血管张力和血小板聚集的影响。 它可以作为开发新型心血管药物或作为理解相关生物途径的工具的先导化合物 .
抗菌活性
初步筛选表明该化合物具有抗菌特性。它对包括耐药菌株在内的细菌菌株显示出活性。研究人员正在调查其作为现有抗生素替代品或辅助剂的潜力。 结构修饰可以增强其疗效并降低毒性 .
代谢疾病
该化合物与代谢酶和受体的相互作用引起了对其在代谢疾病中的作用的兴趣。研究人员探索了其对葡萄糖代谢、脂质稳态和胰岛素敏感性的影响。 它可能作为治疗 2 型糖尿病和肥胖等疾病的治疗剂具有希望 .
其他应用
除了提到的领域之外,正在进行的研究正在探索其他应用。这些包括其作为诊断探针的潜力(由于其独特的化学性质),其在药物递送系统中的应用及其与特定蛋白质靶标的相互作用。 化学家、生物学家和药理学家之间的合作对于发现新的应用至关重要 .
属性
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16(2)22-19-14-25-29(20-13-9-8-10-17(20)3)23(19)24(31)28(26-22)15-21(30)27(4)18-11-6-5-7-12-18/h5-14,16H,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKJZMGBSKGWRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
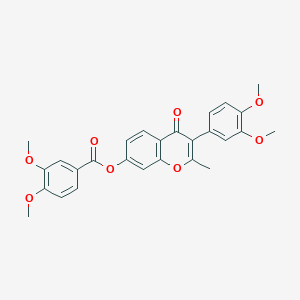
![1-(benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2402219.png)
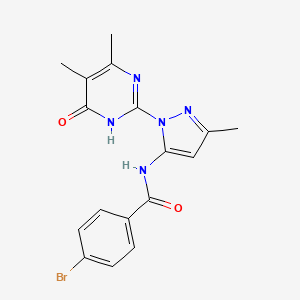
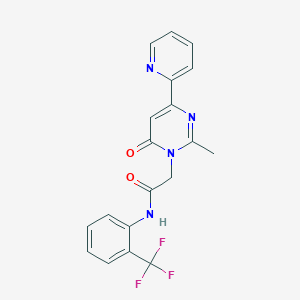
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2402225.png)
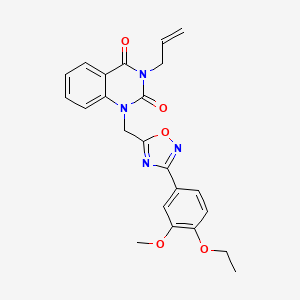
![4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide](/img/structure/B2402227.png)
![N-[1-(4-bromophenyl)ethyl]ethanesulfonamide](/img/structure/B2402229.png)
![3-(2-Bromophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2402232.png)
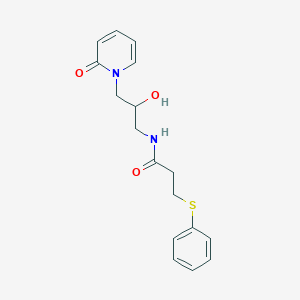
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402235.png)
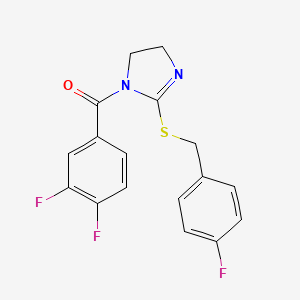
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2402238.png)
![N-[(4-Bromophenyl)-cyanomethyl]pyrimidine-5-carboxamide](/img/structure/B2402239.png)
